Myosin modulator 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

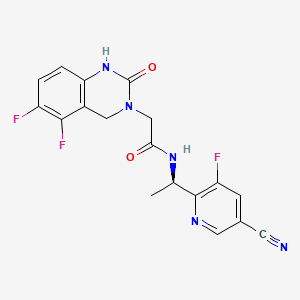

Molecular Formula |

C18H14F3N5O2 |

|---|---|

Molecular Weight |

389.3 g/mol |

IUPAC Name |

N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C18H14F3N5O2/c1-9(17-13(20)4-10(5-22)6-23-17)24-15(27)8-26-7-11-14(25-18(26)28)3-2-12(19)16(11)21/h2-4,6,9H,7-8H2,1H3,(H,24,27)(H,25,28)/t9-/m1/s1 |

InChI Key |

CIWCJOSWLPNLQI-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=N1)C#N)F)NC(=O)CN2CC3=C(C=CC(=C3F)F)NC2=O |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C#N)F)NC(=O)CN2CC3=C(C=CC(=C3F)F)NC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action: Modulating the Myosin Cross-Bridge Cycle

An In-depth Technical Guide on the Mechanism of Action of Myosin Modulators on β-Cardiac Myosin

Introduction

The intricate process of cardiac muscle contraction is orchestrated by the cyclical interaction of actin and myosin filaments within the sarcomere, powered by the hydrolysis of ATP.[1][2][3][4] β-cardiac myosin, the motor protein in the heart, is a key determinant of cardiac contractility.[1][2] Direct modulation of its function has emerged as a promising therapeutic strategy for a range of cardiomyopathies.[5][6][7][8][9] This guide provides a detailed technical overview of the mechanism of action of myosin modulators on β-cardiac myosin, intended for researchers, scientists, and drug development professionals.

Given that "Myosin modulator 1" is not a specific publicly recognized compound, this document will focus on two well-characterized, clinically relevant myosin modulators as representative examples: Mavacamten , a myosin inhibitor, and Omecamtiv Mecarbil , a myosin activator.[5][6][7][9][10]

Myosin modulators exert their effects by directly binding to the β-cardiac myosin heavy chain and allosterically altering its enzymatic and mechanical properties.[8][11] This intervention directly influences the key steps of the myosin cross-bridge cycle, ultimately leading to either an increase or decrease in myocardial contractility.

Mavacamten: A Cardiac Myosin Inhibitor

Mavacamten is a first-in-class, selective, allosteric inhibitor of cardiac myosin ATPase.[7][8] It is used in the treatment of hypertrophic cardiomyopathy (HCM), a condition characterized by hypercontractility.[5][8][12]

The primary mechanism of action of Mavacamten involves stabilizing the "super-relaxed state" (SRX) of myosin.[7][10] In the SRX state, myosin heads are folded back against the thick filament backbone, making them unavailable to interact with actin.[10] By promoting this state, Mavacamten reduces the number of available actin-myosin cross-bridges, leading to a decrease in force production and ATP consumption.[7][8]

Omecamtiv Mecarbil: A Cardiac Myosin Activator

Omecamtiv Mecarbil is a selective cardiac myosin activator that was developed for the treatment of heart failure with reduced ejection fraction (HFrEF).[12][13][14] It enhances cardiac contractility without altering intracellular calcium concentrations.[5][14]

Omecamtiv Mecarbil accelerates the rate-limiting step of phosphate release from the myosin-ADP-phosphate complex.[6][9][10] This leads to an increased number of myosin heads strongly bound to actin at any given time, thereby increasing the force and duration of contraction.[14]

Quantitative Data on the Effects of Myosin Modulators

The following tables summarize the quantitative effects of Mavacamten and Omecamtiv Mecarbil on the biochemical and biomechanical properties of β-cardiac myosin.

Table 1: Effects of Mavacamten on β-Cardiac Myosin

| Parameter | Effect | Quantitative Change | Reference |

| ATPase Activity | Inhibition | Decreases actin-activated ATPase activity | [7][15] |

| SRX State | Stabilization | Increases the population of myosin heads in the SRX state | [7][10][15] |

| Force Production | Reduction | Decreases maximal isometric force in a dose-dependent manner | [16] |

| Calcium Sensitivity | Reduction | Increases the pCa50, indicating lower calcium sensitivity | [16] |

| Cross-Bridge Cycling | Alteration | Reduces the number of available cross-bridges | [7][8] |

Table 2: Effects of Omecamtiv Mecarbil on β-Cardiac Myosin

| Parameter | Effect | Quantitative Change | Reference |

| ATPase Activity | Activation | Increases the rate of phosphate release | [6][9][10] |

| Actin-Myosin Binding | Enhancement | Increases the duration of the strongly bound state | [17] |

| Force Production | Augmentation | Increases systolic force and duration of contraction | [14] |

| In Vitro Motility | Inhibition | Decreases actin gliding velocity | [6][10] |

| Duty Cycle | Increase | Converts β-cardiac myosin to a near-processive motor | [17] |

Key Experimental Protocols

The characterization of myosin modulators relies on a suite of specialized biophysical and biochemical assays.

Steady-State and Transient ATPase Assays

-

Objective: To measure the rate of ATP hydrolysis by myosin in the presence and absence of actin and the modulator.

-

Methodology:

-

Purified β-cardiac myosin and actin are incubated in a reaction buffer containing MgATP.

-

The reaction is initiated by the addition of ATP.

-

The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) over time, often using a malachite green-based colorimetric assay.

-

For transient kinetics, stopped-flow fluorescence spectroscopy is used to monitor changes in tryptophan fluorescence or the fluorescence of a labeled nucleotide analog to determine the rates of individual steps in the ATPase cycle.[15]

-

In Vitro Motility Assay

-

Objective: To measure the velocity at which myosin propels actin filaments.[18][19][20][21]

-

Methodology:

-

A flow cell is created by attaching a coverslip to a microscope slide.

-

The surface of the coverslip is coated with myosin molecules.[21]

-

Fluorescently labeled actin filaments are introduced into the flow cell along with ATP.[21]

-

The movement of the actin filaments is observed using fluorescence microscopy and recorded.[21]

-

The velocity of filament gliding is quantified using tracking software.[21] A loaded in vitro motility assay can also be used to measure force by including a protein like utrophin that puts a load on the actin filaments.[22]

-

Single Myofibril Force Measurements

-

Objective: To measure the contractile force and calcium sensitivity of isolated cardiac myofibrils.[23][24][25][26][27]

-

Methodology:

-

Single myofibrils are isolated from cardiac muscle tissue.[24][25][26]

-

The myofibril is attached between a force transducer and a length controller.[23][24][27]

-

The myofibril is bathed in solutions with varying calcium concentrations to activate contraction.[23][24][26]

-

The isometric force generated by the myofibril is measured at each calcium concentration to determine the force-pCa relationship.[23]

-

The modulator is added to the bathing solution to assess its effect on force and calcium sensitivity.[26]

-

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways and experimental workflows related to myosin modulators.

Caption: Mechanism of action of Mavacamten and Omecamtiv Mecarbil on the β-cardiac myosin cross-bridge cycle.

Caption: Experimental workflow for the in vitro motility assay to assess myosin modulator effects.

Caption: Logical relationship of myosin modulator action from binding to therapeutic effect.

Conclusion

Myosin modulators represent a novel class of therapeutic agents that directly target the molecular motor of the heart.[5][6][11] By either inhibiting or activating β-cardiac myosin, these drugs can address the underlying pathophysiology of diseases like hypertrophic cardiomyopathy and heart failure.[5][7][12] A thorough understanding of their mechanism of action, supported by quantitative data from key in vitro and in situ assays, is crucial for the continued development and optimization of this promising therapeutic strategy.

References

- 1. Insights into Human β-Cardiac Myosin Function from Single Molecule and Single Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac myosin contraction and mechanotransduction in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. physoc.org [physoc.org]

- 4. Myosin - Wikipedia [en.wikipedia.org]

- 5. JCI - Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure [jci.org]

- 6. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myosin Modulators: The New Era of Medical Therapy for Systolic Heart Failure and Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 10. researchgate.net [researchgate.net]

- 11. What are Cardiac myosin modulators and how do they work? [synapse.patsnap.com]

- 12. youtube.com [youtube.com]

- 13. ahajournals.org [ahajournals.org]

- 14. Cardiac myosin activation part 1: from concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Myosin modulator Aficamten inhibits force in cardiac muscle by altering myosin’s biochemical activity without changing thick filament structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. In vitro motility assay of atrial and ventricular myosin from pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Motility Assay to Probe the Calcium Sensitivity of Myosin and Regulated Thin Filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Force Measurements From Myofibril to Filament [frontiersin.org]

- 24. Isolating Myofibrils from Skeletal Muscle Biopsies and Determining Contractile Function with a Nano-Newton Resolution Force Transducer [jove.com]

- 25. Video: Isolating Myofibrils from Skeletal Muscle Biopsies and Determining Contractile Function with a Nano-Newton Resolution Force Transducer [jove.com]

- 26. Isolating Myofibrils from Skeletal Muscle Biopsies and Determining Contractile Function with a Nano-Newton Resolution Force Transducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Extraction of Thick Filaments in Individual Sarcomeres Affects Force Production by Single Myofibrils - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Myosin Modulator 1: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin Modulator 1, also identified as Compound B141, is a novel small molecule that has emerged from recent advancements in cardiovascular drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this promising therapeutic agent. By directly targeting the molecular motor of muscle contraction, this compound offers a nuanced approach to modulating cardiac and skeletal muscle function, with potential applications in a range of myopathies and cardiovascular diseases. This document will delve into the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound, offering a valuable resource for the scientific community.

Discovery and Mechanism of Action

This compound was identified through targeted screening efforts aimed at discovering novel regulators of myosin ATPase activity. It belongs to the 1,4-dihydroquinazolinone chemical class. The primary mechanism of action of this compound is the inhibition of the ATPase activity of myosin, the enzyme that fuels the power stroke of muscle contraction. By slowing down the rate of ATP hydrolysis, this compound effectively reduces the force generated by the muscle.

The discovery of this class of compounds is detailed in the patent application WO2024073426A1, which describes a series of 1,4-dihydroquinazolinone derivatives and their use as myosin modulators.

Signaling Pathway of Myosin Modulation

The following diagram illustrates the general mechanism of myosin modulation and the proposed point of intervention for this compound.

Caption: Proposed mechanism of this compound action on the myosin cross-bridge cycle.

Synthesis of this compound

This compound is a derivative of the 1,4-dihydroquinazolinone scaffold. While the specific, step-by-step synthesis protocol for this compound is proprietary and detailed within the patent WO2024073426A1, a general synthetic route for this class of compounds can be outlined. The synthesis typically involves a multi-step process culminating in the formation of the core heterocyclic system with subsequent modifications to introduce the desired functional groups.

A plausible synthetic workflow for 1,4-dihydroquinazolinone derivatives is depicted below.

Caption: Generalized synthetic workflow for 1,4-dihydroquinazolinone-based myosin modulators.

Quantitative Data

The inhibitory activity of this compound on ATPase has been quantified across different muscle types. The following table summarizes the available data.[1]

| Muscle Source | Myosin Type | IC25 (µM) |

| Rabbit Psoas | Skeletal | 0.42 |

| Porcine Atria | Cardiac | 0.13 |

| Porcine Ventricle | Cardiac | 3.09 |

Note: IC25 represents the concentration of the compound required to inhibit 25% of the myosin ATPase activity.

Experimental Protocols

The characterization of this compound involves a series of in vitro and in vivo assays to determine its potency, selectivity, and functional effects. Below are detailed methodologies for key experiments.

Myosin ATPase Activity Assay

Objective: To determine the concentration-dependent inhibition of myosin ATPase activity by this compound.

Principle: The rate of ATP hydrolysis by purified myosin is measured by quantifying the amount of inorganic phosphate (Pi) released over time. A common method for Pi detection is the malachite green assay.

Materials:

-

Purified myosin (e.g., from rabbit psoas, porcine atria, or porcine ventricle)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

ATP solution

-

Assay Buffer (e.g., 20 mM MOPS, 5 mM MgCl₂, 0.1 mM EGTA, pH 7.0)

-

Malachite Green Reagent

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the myosin solution to each well.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.

-

Initiate the reaction by adding a saturating concentration of ATP to all wells.

-

Allow the reaction to proceed for a specific time (e.g., 15-30 minutes).

-

Stop the reaction by adding the Malachite Green Reagent, which also serves as the colorimetric developer for phosphate detection.

-

Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.

-

Calculate the percentage of ATPase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC25 value.

Caption: Experimental workflow for the Myosin ATPase Activity Assay.

In Vivo Assessment of Cardiac Performance

Objective: To evaluate the effect of this compound on systolic cardiac performance in a preclinical model.

Animal Model: Sprague Dawley rats.[1]

Procedure:

-

Anesthetize the rats according to approved animal care and use protocols.

-

Implant a pressure-volume catheter into the left ventricle to measure hemodynamic parameters.

-

Administer this compound intravenously at various doses.

-

Continuously record left ventricular pressure, heart rate, and other relevant cardiovascular parameters.

-

Analyze the data to determine the effects of the compound on systolic function, such as changes in ejection fraction, stroke volume, and contractility indices (e.g., dP/dtmax).

Conclusion

This compound represents a significant development in the field of myosin-targeted therapeutics. Its ability to inhibit myosin ATPase activity with varying potency across different muscle types highlights its potential for tailored therapeutic applications. The information provided in this technical guide, including the foundational discovery, synthetic considerations, quantitative data, and detailed experimental protocols, serves as a comprehensive resource for researchers and drug developers interested in exploring the potential of this novel compound. Further investigation into the specific interactions of this compound with the myosin motor domain and its broader pharmacological profile will be crucial in advancing this promising molecule towards clinical applications.

References

An In-depth Technical Guide to the Myomesin-1 Binding Site on the Myosin Filament

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the binding interaction between Myomesin-1 (MYOM1) and myosin. It delineates the specific protein domains involved, summarizes the available binding data, and offers detailed experimental protocols for studying this interaction. A key clarification is that Myomesin-1 binds to the tail (rod) portion of the myosin heavy chain, specifically the light meromyosin (LMM) region, rather than the globular myosin head. This interaction is crucial for the structural integrity of the sarcomeric M-band.

Introduction: From "Myosin Modulator 1" to Myomesin-1

The term "this compound" is not standard in scientific literature. Based on functional and structural context, this guide addresses Myomesin-1 (MYOM1) , a key structural protein of the sarcomere in striated muscle. Myomesin-1 is a 185-kDa protein that is integral to the M-band, the central region of the thick filament array.[1][2] Its primary role is to form a structural link between the myosin thick filaments and the giant elastic protein titin, thereby maintaining the precise hexagonal lattice of the sarcomere during muscle contraction and relaxation.[1][3][4]

A critical distinction for researchers is the location of the MYOM1 binding site. While the myosin "head" is the motor domain responsible for ATP hydrolysis and force generation, MYOM1 does not bind there. Instead, it interacts with the α-helical tail region of the myosin heavy chain, which forms the backbone of the thick filament.[4][5][6] This interaction is fundamental to the M-band's function of cross-linking adjacent myosin filaments.[4]

Molecular Details of the Binding Interaction

Myomesin-1 (MYOM1) Domain Structure and Myosin Binding Site

Myomesin-1 is a modular protein composed of 13 domains, which are a combination of immunoglobulin-like (Ig) and fibronectin type III (Fn) domains.[3][7][8] The domain arrangement follows a specific pattern, beginning with a unique N-terminal domain.[3][7]

Biochemical binding assays and the expression of truncated protein fragments in cardiomyocytes have conclusively identified the unique N-terminal domain of Myomesin-1 (referred to as My1) as the myosin-binding site.[1][6][9] Experiments using constructs containing this "head domain" demonstrated concentration-dependent binding to myosin, whereas fragments lacking this domain did not bind.[6]

Myosin Heavy Chain Binding Site

The myosin molecule is a hexamer composed of two heavy chains and four light chains. The heavy chain has a globular head (the motor domain) and a long α-helical tail. This tail can be cleaved by proteolysis into two subfragments: light meromyosin (LMM) and heavy meromyosin (HMM) subfragment-2.[10] The LMM portion is responsible for the assembly of myosin molecules into the thick filament.

Solid-phase overlay assays have mapped the Myomesin-1 binding site to the central region of the light meromyosin (LMM) portion of the myosin heavy chain.[4][6] Specifically, the binding site was localized to a 169-amino acid stretch between residues 1506 and 1674 of the rabbit fast skeletal muscle myosin heavy chain.[6]

Data Presentation

While the interaction between Myomesin-1 and myosin is well-established qualitatively, specific quantitative data, such as dissociation constants (Kd), for this direct interaction are not prominently available in the reviewed literature. The binding is described as having a "basic affinity" and being "concentration-dependent".[1][6][9] For context, quantitative data for other Myomesin-1 interactions have been determined.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| Myomesin-1 & Myosin (LMM) | Solid-Phase Overlay Assay | Not Quantified | --INVALID-LINK--[1][9]; --INVALID-LINK-- |

| Myomesin-1 & Muscle Creatine Kinase (MM-CK) | Not Specified | 50-100 nM | --INVALID-LINK--[11] |

Experimental Protocols

The binding site of Myomesin-1 on myosin was elucidated using several key experimental approaches.

Solid-Phase Overlay (Blot) Assay

This in vitro technique is used to detect the interaction between an immobilized protein and a soluble, labeled protein partner.

Objective: To confirm the direct binding of the Myomesin-1 N-terminal domain (My1) to the Light Meromyosin (LMM) fragment of myosin.

Methodology:

-

Immobilization of Target: Purified rabbit muscle LMM is spotted onto a nitrocellulose membrane at various concentrations (e.g., 100 ng and 1 µg) and allowed to dry.[1]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 3% BSA, 0.2% Tween 20 in an overlay buffer of 100 mM KCl, 1 mM DTT, 20 mM imidazole/HCl, pH 7.0) for 1 hour at room temperature to prevent non-specific binding.[1]

-

Preparation of Labeled Probe: The cDNA encoding the Myomesin-1 N-terminal fragment (e.g., My1-3) is expressed using a coupled in vitro transcription/translation system in the presence of [³⁵S]methionine to produce a radiolabeled protein probe.[1]

-

Binding Reaction: The blocked nitrocellulose strip is incubated with the labeled Myomesin-1 fragment in a binding buffer (overlay buffer with 1% BSA, 0.2% Tween 20) for 1 hour.[1]

-

Washing: The membrane is washed three times with binding buffer to remove unbound probe.[1]

-

Detection: The membrane is dried and exposed to autoradiography film. A signal at the location where LMM was spotted indicates a direct protein-protein interaction. A labeled, non-interacting protein like luciferase is used as a negative control.[1]

Expression of Epitope-Tagged Fragments in Cardiomyocytes

This in vivo approach assesses the localization and binding of protein fragments within a cellular context.

Objective: To determine which domain of Myomesin-1 is responsible for targeting it to the myosin thick filaments within the sarcomere of living muscle cells.

Methodology:

-

Construct Generation: cDNA fragments encoding different domains of Myomesin-1 (e.g., the N-terminal head domain, rMy1) are generated via PCR.[1]

-

Epitope Tagging: An epitope tag (e.g., VSV or mT) is fused to the C-terminus of the coding region.[1] This allows the expressed fragment to be distinguished from the endogenous protein using a specific monoclonal antibody.

-

Cloning: The tagged cDNA fragment is subcloned into a eukaryotic expression vector suitable for mammalian cells (e.g., pSCT with a CMV promoter).[1]

-

Transfection: The expression vector is transfected into primary cultures of neonatal rat cardiomyocytes.

-

Expression and Incubation: The cells are cultured for a period (e.g., 48-72 hours) to allow for the expression and incorporation of the tagged protein fragment into cellular structures.

-

Immunofluorescence Microscopy:

-

Cells are fixed and permeabilized.

-

They are incubated with a primary antibody specific to the epitope tag (e.g., anti-VSV).

-

A secondary antibody conjugated to a fluorophore is used for detection.

-

Co-staining with antibodies against other sarcomeric proteins (e.g., α-actinin to mark the Z-disc) is performed to determine the precise subcellular localization.

-

-

Analysis: The localization of the fluorescent signal is observed via microscopy. For example, the rat My1 head domain was observed to localize to the central A-band, confirming its interaction with thick filaments in vivo.[1][9]

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful molecular biology technique used to discover binary protein-protein interactions in vivo.

Objective: To identify proteins that interact with a "bait" protein (e.g., Myomesin-1) from a "prey" library (e.g., a muscle cDNA library).

Principle:

-

The "bait" protein is fused to a DNA-binding domain (DBD) of a transcription factor.

-

"Prey" proteins from a library are fused to an activation domain (AD) of the same transcription factor.

-

Both constructs are expressed in the same yeast cell.

-

If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor.

-

This reconstituted transcription factor then drives the expression of a reporter gene (e.g., HIS3, LacZ), allowing for the selection and identification of interacting partners.

Conclusion

The interaction between Myomesin-1 and myosin is a cornerstone of sarcomere architecture. The binding site for myosin is located exclusively within the unique N-terminal "head" domain (My1) of Myomesin-1. This domain binds specifically to the central rod-like portion of the myosin heavy chain (the LMM region), not the globular motor head. This linkage is essential for cross-linking the thick filaments at the M-band, providing structural stability that is critical for the force-generating capacity of striated muscle. The experimental protocols detailed herein provide a robust framework for the further investigation of this and other critical protein-protein interactions within the muscle cell.

References

- 1. Different Domains of the M-Band Protein Myomesin Are Involved in Myosin Binding and M-Band Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different domains of the M-band protein myomesin are involved in myosin binding and M-band targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myomesin - Wikipedia [en.wikipedia.org]

- 4. Functional analysis of slow myosin heavy chain 1 and myomesin-3 in sarcomere organization in zebrafish embryonic slow muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of the M-band myomesin proteins in muscle integrity and cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.mpg.de [pure.mpg.de]

- 7. MYOM1 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. molbiolcell.org [molbiolcell.org]

- 10. Meromyosin - Wikipedia [en.wikipedia.org]

- 11. WikiGenes - MYOM1 - myomesin 1 [wikigenes.org]

The Impact of Mavacamten on Myosin ATPase Cycle Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten, a first-in-class cardiac myosin inhibitor, has emerged as a targeted therapeutic for hypertrophic cardiomyopathy (HCM).[1] Its mechanism of action is centered on the direct modulation of the sarcomere, the fundamental contractile unit of heart muscle.[1][2] In HCM, excessive myosin-actin cross-bridge formation leads to hypercontractility, impaired diastolic function, and increased cardiac energy consumption.[1][3] Mavacamten addresses this pathophysiology by selectively and reversibly inhibiting the ATPase activity of cardiac myosin.[3][4] This technical guide provides an in-depth analysis of the effects of Mavacamten on the kinetics of the myosin ATPase cycle, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Mavacamten's primary mode of action involves reducing the number of myosin heads available to bind to actin, thereby decreasing the probability of force-producing cross-bridge formation.[1][5] A key aspect of this mechanism is the stabilization of an autoinhibited, energy-sparing "super-relaxed state" (SRX) of the myosin heads.[1][2] By shifting the equilibrium towards this SRX, Mavacamten effectively reduces the number of myosin heads that can enter the force-generating "on actin" state, which in turn normalizes contractility and improves diastolic function.[1] Transient kinetic analyses have revealed that Mavacamten modulates multiple steps of the myosin chemomechanical cycle.[6] In addition to inhibiting the rate-limiting step of phosphate release, it also reduces the number of myosin-S1 heads that can transition from a weakly bound to a strongly bound state with actin.[6] Furthermore, Mavacamten has been shown to decrease the rate of myosin binding to actin in the ADP-bound state and the rate of ADP release from myosin alone.[6]

Quantitative Analysis of Mavacamten's Effect on Myosin ATPase Kinetics

The following tables summarize the quantitative data on the kinetic parameters of the myosin ATPase cycle in the presence of Mavacamten. These data are compiled from various studies and highlight the modulator's impact on different isoforms and fragments of myosin.

Table 1: Effect of Mavacamten on Steady-State ATPase Activity of Cardiac Myosin

| Myosin Type/Fragment | Parameter | Control (DMSO) | Mavacamten | Fold Change | Reference |

| Bovine Cardiac Myosin-S1 | IC50 | - | 1.85 ± 0.14 µM | - | [6] |

| Human β-Cardiac Myosin-S1 | IC50 | - | 1.78 ± 0.069 µM | - | [6] |

| Bovine Cardiac HMM | kcat (s⁻¹) | 2.02 ± 0.12 | 0.48 ± 0.04 | 4.21 ± 0.43 fold reduction | [7][8] |

| Bovine Cardiac HMM | KM (µM) | 17.6 ± 2.8 | 35.3 ± 6.3 | 2-fold increase | [7][8] |

| Bovine Cardiac Myosin-S1 | kcat (s⁻¹) | 3.6 ± 0.4 | 1.35 ± 0.08 | 2.70 ± 0.34 fold reduction | [7] |

Table 2: Effect of Mavacamten on Transient Kinetic Parameters of the Myosin ATPase Cycle

| Myosin Type/Fragment | Kinetic Step | Parameter | Control (DMSO) | Mavacamten | Fold Change | Reference |

| Bovine Cardiac Myosin-S1 | Phosphate Release | Rate (s⁻¹) | 2.72 ± 0.16 | Inhibited | Concentration-dependent reduction | [6] |

| Human β-Cardiac Myosin-S1 | Phosphate Release | Rate (s⁻¹) | 0.257 ± 0.025 | Inhibited | Concentration-dependent reduction | [6] |

| Bovine Cardiac HMM | Actin-Activated ATP Turnover (fast phase) | kobs (s⁻¹) | 3.80 ± 0.33 | 0.30 ± 0.01 | ~12-fold reduction | [7] |

| Bovine Cardiac Myosin-S1 | Actin-Activated ATP Turnover (fast phase) | kobs (s⁻¹) | 5.97 ± 0.80 | 0.80 ± 0.11 | ~7-fold reduction | [7] |

| Bovine Cardiac Myosin-S1 | Basal ADP Release | Rate (s⁻¹) | Not specified | Inhibited | ~50% reduction | [6] |

| Bovine Cardiac Myosin-S1 | Actin-Associated ADP Release | Rate (s⁻¹) | 128.9 ± 3.10 | 132.2 ± 3.05 | No significant change | [6] |

| Bovine Cardiac Myosin-S1 | Actin Binding (ADP state) | 2nd order rate constant | Not specified | Inhibited | 4-fold reduction | [6] |

| Bovine Cardiac HMM | Actin-Activated Lever-Arm Rotation (fast phase) | kobs (s⁻¹) | 11.5 ± 0.8 | 4.9 ± 0.2 | ~2.3-fold reduction | [7] |

| Bovine Cardiac HMM | Actin-Activated Lever-Arm Rotation (slow phase) | kobs (s⁻¹) | 1.3 ± 0.2 | 0.43 ± 0.08 | ~3-fold reduction | [7] |

Experimental Protocols

Steady-State Actin-Activated ATPase Assay (NADH-Coupled Assay)

This assay continuously measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Purified myosin fragment (S1 or HMM)

-

Actin

-

Assay Buffer: 12 mM PIPES (pH 6.8), 2 mM MgCl₂, 10 mM KCl, and 1 mM DTT.[9]

-

ATP regeneration system:

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

-

NADH

-

ATP

-

Mavacamten (or other modulator) dissolved in DMSO

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, a constant concentration of actin (e.g., 40 µM), the ATP regeneration system (e.g., 2.5 mM PEP, 20 units/ml PK, 20 units/ml LDH), and NADH (e.g., 0.2 mM).[7]

-

Add the myosin fragment to the reaction mixture to a final concentration of approximately 1 µM.[9]

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Continuously monitor the decrease in absorbance at 340 nm for a set period (e.g., 200 seconds). The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.

-

To determine the effect of Mavacamten, perform the assay with varying concentrations of the modulator, ensuring the final DMSO concentration is constant across all conditions.

-

Calculate the ATPase rate from the linear phase of the absorbance change over time.

-

For determining kcat and KM, vary the actin concentration while keeping the myosin concentration constant and fit the data to the Michaelis-Menten equation.[7]

Pre-Steady-State Transient Kinetics (Stopped-Flow Fluorescence)

Stopped-flow fluorimetry is used to measure the rates of individual steps in the ATPase cycle that are too fast to be resolved by steady-state methods.

This assay utilizes a fluorescently labeled phosphate-binding protein (PBP) to monitor the release of inorganic phosphate (Pi) from the myosin active site.

Materials:

-

Purified myosin fragment (S1 or HMM)

-

Actin

-

Fluorescently labeled PBP (e.g., MDCC-PBP)

-

ATP

-

Mavacamten (or other modulator)

-

Stopped-flow fluorimeter

Procedure:

-

Prepare two syringes for the stopped-flow instrument.

-

Syringe 1: Myosin pre-incubated with ATP to form the M-ADP-Pi complex.

-

Syringe 2: Actin and MDCC-PBP in assay buffer.

-

Rapidly mix the contents of the two syringes. The binding of released Pi to MDCC-PBP results in an increase in fluorescence.

-

Record the fluorescence transient over time.

-

Fit the resulting curve to an exponential function to determine the observed rate constant (kobs) for phosphate release.

-

Repeat the experiment with Mavacamten added to the appropriate syringe to determine its effect on the rate of phosphate release.

This assay uses a fluorescent ATP analog, such as 2'-(or-3')-O-(N-Methylanthraniloyl)adenosine 5'-diphosphate (mant-ADP), which exhibits a change in fluorescence upon release from the myosin nucleotide-binding pocket.

Materials:

-

Purified myosin fragment (S1 or HMM)

-

Actin

-

mant-ADP

-

ATP (non-fluorescent)

-

Mavacamten (or other modulator)

-

Stopped-flow fluorimeter

Procedure:

-

Prepare two syringes for the stopped-flow instrument.

-

Syringe 1: Myosin pre-incubated with mant-ADP. For actin-associated ADP release, also include actin in this syringe.[6]

-

Syringe 2: A high concentration of non-fluorescent ATP (the "chase").

-

Rapidly mix the contents of the two syringes. The binding of ATP displaces the mant-ADP from the myosin active site, leading to a change in fluorescence.

-

Record the fluorescence transient over time.

-

Fit the resulting curve to an exponential function to determine the observed rate constant (kobs) for ADP release.

-

To assess the effect of Mavacamten, pre-incubate the myosin-mant-ADP complex with the modulator before mixing with the ATP chase.

Signaling Pathways and Experimental Workflows

Caption: Myosin ATPase cycle with Mavacamten inhibition points.

Caption: Experimental workflow for kinetic analysis of myosin modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Comprehensive Review: Mavacamten and Aficamten in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mavacamten stabilizes an autoinhibited state of two-headed cardiac myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Myosin in autoinhibited off state(s), stabilized by mavacamten, can be recruited via inotropic effectors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of Myosin Modulators with the Actin-Myosin Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin modulators represent a novel class of therapeutic agents that directly target the molecular motors of muscle contraction, offering a promising avenue for the treatment of cardiovascular diseases such as heart failure and hypertrophic cardiomyopathy. This technical guide provides a comprehensive overview of the interaction between myosin modulators and the actin-myosin complex. It delves into the molecular mechanisms of both myosin activators and inhibitors, presenting key quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance the understanding and application of myosin modulators.

Introduction: The Actin-Myosin Cross-Bridge Cycle

Muscle contraction is driven by the cyclical interaction of myosin heads with actin filaments, a process fueled by the hydrolysis of ATP. This intricate dance, known as the cross-bridge cycle, is the fundamental basis of cardiac and skeletal muscle function. Understanding this cycle is paramount to comprehending how myosin modulators exert their effects.

The cycle can be broadly divided into the following key steps:

-

Rigor State: In the absence of ATP, the myosin head is tightly bound to the actin filament.

-

ATP Binding and Detachment: The binding of an ATP molecule to the myosin head induces a conformational change that significantly reduces its affinity for actin, causing it to detach.

-

ATP Hydrolysis and Recovery Stroke: The myosin ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The energy released from this hydrolysis "cocks" the myosin head into a high-energy, pre-power stroke conformation.

-

Actin Rebinding: The cocked myosin head, now with ADP and Pi bound, reattaches to a new site on the actin filament.

-

Power Stroke and Pi Release: The release of Pi triggers the power stroke, where the myosin head swivels, pulling the actin filament. This movement is the force-generating step of muscle contraction.

-

ADP Release: Finally, ADP is released, and the myosin head returns to the rigor state, ready to begin a new cycle.

Myosin modulators are small molecules that allosterically bind to the myosin heavy chain, altering the kinetics of these steps and thereby either enhancing or dampening the contractile force of the muscle.

Classes of Myosin Modulators

Myosin modulators are broadly categorized into two main classes based on their functional effect on the actin-myosin interaction: myosin activators and myosin inhibitors. For the purpose of this guide, we will use the well-characterized cardiac myosin modulators, omecamtiv mecarbil as a representative myosin activator and mavacamten as a representative myosin inhibitor, to illustrate the principles of "Myosin Modulator 1" interactions.

Myosin Activators: Enhancing Contractility

Myosin activators, such as omecamtiv mecarbil, are designed to increase the force of muscle contraction.[1][2] They achieve this by selectively binding to the catalytic domain of myosin and accelerating the transition of the actin-myosin complex from a weakly bound state to a strongly bound, force-producing state.[3] This modulation results in an increased number of myosin heads engaged with the actin filament during systole, leading to a more forceful and prolonged contraction.[3][4]

Myosin Inhibitors: Reducing Hypercontractility

Conversely, myosin inhibitors like mavacamten are developed to decrease excessive muscle contraction, a hallmark of conditions like hypertrophic cardiomyopathy.[5][6] Mavacamten acts as a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[7] It stabilizes an auto-inhibited, energy-sparing "super-relaxed state" (SRX) of the myosin head, reducing the number of myosin heads available to interact with actin.[7][8] This leads to a decrease in the formation of actin-myosin cross-bridges, thereby reducing hypercontractility and improving diastolic relaxation.[9]

Quantitative Analysis of Myosin Modulator Effects

The interaction of myosin modulators with the actin-myosin complex has been quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data for the representative myosin activator (omecamtiv mecarbil) and inhibitor (mavacamten).

Table 1: Quantitative Effects of a Myosin Activator (Omecamtiv Mecarbil) on Actin-Myosin Interaction

| Parameter | Effect of Omecamtiv Mecarbil | Quantitative Value | Reference |

| Binding Affinity (to myosin S1) | Binds to the catalytic S1 domain of cardiac myosin. | 1.6 ± 0.3 μM | [3] |

| Actin-Activated ATPase Activity | Reduces the maximal ATPase rate (kcat). | 4.5-fold reduction | [10] |

| Dramatically reduces the actin concentration for half-maximal ATPase (KATPase). | 30-fold reduction | [10] | |

| EC50 for inhibition of actin-activated ATPase. | 0.52 ± 0.10 μM | [10] | |

| Force Generation | Increases Ca2+ sensitivity of contraction. | Leftward shift in tension-pCa relationship | [11] |

| Increases isometric force at submaximal Ca2+ levels. | ~40% increase at 1.0 μM in rat myocardium | [11] | |

| Cross-Bridge Kinetics | Slows the rate of cross-bridge recruitment and detachment. | Concentration-dependent slowing | [11][12] |

| Prolongs the duration of myosin cross-bridge attachment. | - | [11] | |

| In Vitro Motility | Reduces actin sliding velocity. | >100-fold reduction | [10] |

Table 2: Quantitative Effects of a Myosin Inhibitor (Mavacamten) on Actin-Myosin Interaction

| Parameter | Effect of Mavacamten | Quantitative Value | Reference |

| Myosin State | Stabilizes the super-relaxed state (SRX) of myosin. | IC50 of 1.2 ± 0.5 μM for SRX transition | [13] |

| Actin-Activated ATPase Activity | Inhibits myosin ATPase activity. | - | [1][5] |

| Force Generation | Decreases maximal isometric force. | Dose-dependent reduction | [1][5][14] |

| Reduces Ca2+ sensitivity of contraction (pCa50). | Reduction nearly twice as large in WT vs. N47K mutant | [1][5] | |

| Cross-Bridge Kinetics | Speeds cross-bridge detachment. | - | [6] |

| Increases MgADP release and MgATP binding rates. | ~15% increase in MgADP release, >200% increase in MgATP binding (WT) | [1][5] | |

| In Vitro Motility | Decreases the maximum sliding velocity of thin filaments. | - | [15] |

Signaling Pathways and Mechanistic Models

The interaction of myosin modulators with the actin-myosin complex can be visualized through signaling pathways and mechanistic models.

Figure 1: Simplified schematic of the myosin ATPase cycle and the points of intervention for myosin activators and inhibitors.

Figure 2: Model of myosin states and the influence of mavacamten and omecamtiv mecarbil.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of myosin modulators with the actin-myosin complex.

Actin-Activated Myosin ATPase Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, providing insights into the kinetic effects of modulators. A common method involves the colorimetric detection of inorganic phosphate (Pi) released during hydrolysis using a malachite green-based reagent.

Workflow Diagram:

Figure 3: Workflow for a typical actin-activated myosin ATPase assay using malachite green.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing appropriate concentrations of salts (e.g., 10 mM KCl, 2 mM MgCl2), a buffering agent (e.g., 20 mM Tris-HCl, pH 7.5), and a reducing agent (e.g., 0.5 mM DTT).[16]

-

Myosin and Actin Solutions: Prepare stocks of purified myosin (e.g., heavy meromyosin, HMM) and F-actin at known concentrations in the assay buffer.

-

Myosin Modulator Stock: Dissolve the myosin modulator in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

-

ATP Solution: Prepare a fresh solution of ATP in a low-pH buffer (e.g., 200 mM Tris Base) to the desired final concentration (e.g., 1 mM).[17]

-

Malachite Green Reagent: Prepare the malachite green/molybdate solution as per commercially available kits or established protocols.[17][18] This reagent is acidic and serves to stop the reaction and develop color.

-

Phosphate Standard Curve: Prepare a series of known concentrations of a phosphate standard (e.g., KH2PO4) to generate a standard curve for quantifying Pi.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, myosin, actin, and the myosin modulator (or vehicle control) to the appropriate wells.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes.[16]

-

Initiate the reaction by adding the ATP solution to all wells simultaneously using a multichannel pipette.

-

Incubate the reaction for a predetermined time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the malachite green reagent to each well.[17]

-

Allow the color to develop for approximately 15-30 minutes at room temperature.[18]

-

Measure the absorbance of each well at a wavelength between 620 nm and 650 nm using a plate reader.[17]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Use the phosphate standard curve to convert the absorbance values to the concentration of Pi released.

-

Calculate the ATPase activity (e.g., in nmol Pi/min/mg myosin).

-

Plot the ATPase activity as a function of actin concentration to determine Vmax and KATPase.

-

In Vitro Motility Assay

This assay directly visualizes the movement of fluorescently labeled actin filaments over a surface coated with myosin motors, allowing for the measurement of filament velocity.

Workflow Diagram:

Figure 4: General workflow for an in vitro motility assay.

Detailed Protocol:

-

Flow Cell Preparation:

-

Assay Procedure:

-

Introduce a solution of myosin into the flow cell and incubate to allow the myosin to adhere to the nitrocellulose surface.[4]

-

Wash the chamber with a blocking solution (e.g., bovine serum albumin, BSA) to prevent non-specific binding of actin filaments.[4]

-

Introduce a solution of fluorescently labeled F-actin (e.g., rhodamine-phalloidin labeled) into the chamber and incubate to allow binding to the myosin heads.[4]

-

Wash the chamber to remove any unbound actin filaments.

-

Introduce the motility buffer containing ATP, an oxygen scavenging system (to reduce photobleaching), and the myosin modulator of interest (or vehicle control).[4]

-

Immediately begin imaging the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera.

-

-

Data Analysis:

-

Record time-lapse image sequences of the moving filaments.

-

Use image analysis software to track the movement of individual filaments over time and calculate their velocities.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions. In the context of myosin modulators, it can be used to investigate how these molecules affect the formation of the actin-myosin complex within a cellular lysate.

Workflow Diagram:

Figure 5: A typical workflow for a co-immunoprecipitation experiment.

Detailed Protocol:

-

Cell Lysis:

-

Pre-clearing the Lysate:

-

Incubate the cell lysate with Protein A/G beads for a short period to remove proteins that non-specifically bind to the beads.[22]

-

Centrifuge and collect the supernatant (the pre-cleared lysate).

-

-

Immunoprecipitation:

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[22]

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-actin antibody).

-

Conclusion and Future Directions

Myosin modulators represent a paradigm shift in the treatment of diseases of muscle contractility. By directly targeting the molecular motor of the sarcomere, these agents offer a highly specific mechanism of action. This technical guide has provided a detailed overview of the interaction of both myosin activators and inhibitors with the actin-myosin complex, supported by quantitative data and comprehensive experimental protocols.

Future research in this field will likely focus on:

-

The development of next-generation myosin modulators with improved specificity and safety profiles.

-

A deeper understanding of the long-term effects of myosin modulation on cardiac remodeling.

-

The application of these principles to skeletal muscle diseases.

-

The use of advanced imaging and single-molecule techniques to further elucidate the precise molecular mechanisms of these drugs.

The continued exploration of myosin modulator interactions with the actin-myosin complex will undoubtedly pave the way for novel and more effective therapies for a range of debilitating diseases.

References

- 1. Mavacamten decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose-Dependent Effects of the Myosin Activator Omecamtiv Mecarbil on Cross-Bridge Behavior and Force Generation in Failing Human Myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myosin-Specific Adaptations of In vitro Fluorescence Microscopy-Based Motility Assays [jove.com]

- 4. in vitro Motility Assay [dictybase.org]

- 5. Mavacamten decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of mavacamten on Ca2+ sensitivity of contraction as sarcomere length varied in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dose-Dependent Effects of the Myosin Activator Omecamtiv Mecarbil on Cross-Bridge Behavior and Force Generation in Failing Human Myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mavacamten facilitates myosin head ON-to-OFF transitions and shortens thin filament length in relaxed skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of the Myosin Modulator Mavacamten on Force Generation and Cross-Bridge Behavior in a Murine Model of Hypercontractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Omecamtiv Mecarbil Enhances the Duty Ratio of Human β-Cardiac Myosin Resulting in Increased Calcium Sensitivity and Slowed Force Development in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Omecamtiv Mecarbil Slows Myosin Kinetics in Skinned Rat Myocardium at Physiological Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Omecamtiv Mecarbil Slows Myosin Kinetics in Skinned Rat Myocardium at Physiological Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Myosin in autoinhibited off state(s), stabilized by mavacamten, can be recruited via inotropic effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mavacamten has a differential impact on force generation in myofibrils from rabbit psoas and human cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mavacamten Inhibits the Effect of the N-Terminal Fragment of Cardiac Myosin-Binding Protein C with the L352P Mutation on the Actin–Myosin Interaction at Low Calcium Concentrations | Semantic Scholar [semanticscholar.org]

- 16. Toward understanding actin activation of myosin ATPase: The role of myosin surface loops - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eubopen.org [eubopen.org]

- 19. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]

- 20. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. bitesizebio.com [bitesizebio.com]

In Vitro Characterization of a Novel Myosin Modulator: Myo-M1

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the preliminary in vitro characterization of Myosin Modulator 1 (Myo-M1), a novel small molecule designed to allosterically modulate the function of β-cardiac myosin (MYH7). This document details the experimental protocols for key biochemical and biophysical assays, presents quantitative data in a structured format, and provides visual representations of the underlying signaling pathways and experimental workflows. The methodologies and representative data are based on established characterization principles for known cardiac myosin modulators, such as Mavacamten and Omecamtiv Mecarbil.[1][2][3][4]

Introduction

Cardiac myosin is the molecular motor responsible for generating the force required for heart muscle contraction.[5] Its activity is fueled by the hydrolysis of ATP in a cyclical process known as the myosin-ATPase cycle.[1][6] Dysregulation of this process is implicated in various cardiomyopathies.[1][4] For instance, hypercontractility is a hallmark of hypertrophic cardiomyopathy (HCM), while hypocontractility is associated with dilated cardiomyopathy (DCM) and systolic heart failure.[2][4][6] Myosin modulators are a class of therapeutic agents that directly target cardiac myosin to either inhibit or activate its function, thereby normalizing cardiac contractility without altering intracellular calcium concentrations.[1][2][6]

This guide provides a framework for the initial in vitro assessment of a novel, hypothetical myosin modulator, "this compound" (Myo-M1). The presented data is illustrative, representing typical findings for both a myosin inhibitor and a myosin activator to provide a comparative context for the characterization of a new chemical entity.

Myosin ATPase Cycle and Mechanism of Action

The interaction of myosin with actin and ATP is a cyclical process. Understanding this pathway is crucial for elucidating the mechanism of action of myosin modulators. Myosin activators, such as Omecamtiv Mecarbil, are thought to increase the rate of phosphate release, prolonging the time myosin is strongly bound to actin in a force-producing state.[1] Conversely, myosin inhibitors like Mavacamten tend to stabilize the super-relaxed state (SRX) of myosin, where the myosin heads are sequestered and unavailable for actin binding, thus reducing the number of active cross-bridges.[1][3][7]

References

- 1. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Cardiac myosin modulators and how do they work? [synapse.patsnap.com]

- 3. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - A therapeutic leap: how myosin inhibitors moved from cardiac interventions to skeletal muscle myopathy solutions [jci.org]

- 5. heart.bmj.com [heart.bmj.com]

- 6. Myosin Modulators: The New Era of Medical Therapy for Systolic Heart Failure and Hypertrophic Cardiomyopathy | Lekaditi | Cardiology Research [cardiologyres.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effect of Myosin Modulator 1 (Mavacamten) on the Super-Relaxed State (SRX) of Myosin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of Myosin Modulator 1, exemplified by Mavacamten, on the super-relaxed state (SRX) of cardiac myosin. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this novel therapeutic approach for conditions such as hypertrophic cardiomyopathy (HCM).

Introduction to the Super-Relaxed State (SRX) of Myosin

In cardiac muscle, energy efficiency is paramount. The super-relaxed state (SRX) is a key energy-conserving mechanism where myosin heads are sequestered along the thick filament backbone, rendering them inactive and unable to hydrolyze ATP or interact with actin.[1][2] This state is in equilibrium with a disordered-relaxed state (DRX), where myosin heads are more readily available for contraction upon calcium signaling. The balance between the SRX and DRX states is crucial for modulating cardiac contractility and energy expenditure.[3] An imbalance, often due to genetic mutations, can lead to hypercontractility, a hallmark of hypertrophic cardiomyopathy (HCM).[4][5]

Mavacamten (formerly MYK-461) is a first-in-class, allosteric modulator of cardiac myosin ATPase.[4] It acts by stabilizing the SRX, thereby reducing the number of available myosin heads for cross-bridge formation with actin.[1] This mechanism directly targets the hypercontractility that underlies the pathophysiology of obstructive HCM.[6]

Mechanism of Action of Mavacamten

Mavacamten is a reversible, allosteric inhibitor of cardiac myosin.[7] It binds to a site on the myosin heavy chain that stabilizes the "interacting-heads motif" (IHM), a structural conformation correlated with the SRX.[5][8] By stabilizing this state, Mavacamten:

-

Inhibits ATPase Activity: It slows the rate of ATP hydrolysis by myosin, primarily by inhibiting the release of phosphate (Pi) from the active site.[8][9]

-

Reduces Cross-Bridge Formation: By keeping a larger population of myosin heads in the inactive SRX state, it decreases the probability of myosin-actin interactions, thus reducing sarcomere force production.[1][8][10]

-

Improves Diastolic Function: The reduction in residual cross-bridges during diastole allows for better relaxation and filling of the ventricles.[6]

Quantitative Effects of Mavacamten

The following table summarizes the quantitative effects of Mavacamten on myosin function from various studies.

| Parameter | Species/System | Mavacamten Concentration | Effect | Reference |

| SRX Population | Porcine Cardiac Fibers | 1 µM | Increased from 26% to 38% | [11] |

| ATPase Activity (pCa50) | Bovine Cardiac Myofibrils | 0.5 - 2 µM | Progressive blunting of ATPase activity, partially rescued by increased Ca2+ | [12][13] |

| In Vitro Motility (IC50) | Human β-cardiac HMM | 0.14 µM | 50% inhibition of actin filament gliding | [8] |

| In Vitro Motility (IC50) | Human β-cardiac S1 | 0.62 µM | 50% inhibition of actin filament gliding | [8] |

| Cross-bridge Detachment Rate | Human Myocardium | Not specified | Increased | [14] |

| Cross-bridge Recruitment Rate | Human Myocardium | Not specified | Slowed | [14] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study the SRX and the effects of myosin modulators.

This biochemical assay is widely used to determine the proportion of myosin heads in the SRX versus the DRX state.[15][16]

-

Principle: The fluorescent ATP analog, 2'(3')-O-(N-Methylanthraniloyl) adenosine 5'-triphosphate (mant-ATP), exhibits increased fluorescence upon binding to the myosin active site. By incubating muscle fibers or myofibrils with mant-ATP and then "chasing" with a high concentration of non-fluorescent ATP, the rate of mant-nucleotide release can be monitored. The fluorescence decay is typically biphasic, with the slow phase representing the release from the SRX population and the fast phase from the DRX population.[17][18][19][20]

-

Protocol Outline:

-

Preparation: Skinned muscle fibers or myofibrils are prepared and mounted in a flow-through chamber on a microscope stage.[19][20]

-

Incubation: The preparation is incubated in a relaxing solution containing a known concentration of mant-ATP (e.g., 125-250 µM) to allow for binding to myosin heads.[19][20]

-

Chase: The mant-ATP solution is rapidly replaced with a relaxing solution containing a high concentration of non-fluorescent ATP (e.g., 4 mM).[19][20]

-

Data Acquisition: The decay of fluorescence is recorded over time using an epifluorescence microscope and a sensitive detector.[19]

-

Analysis: The resulting decay curve is fitted to a double exponential function to determine the amplitudes and time constants of the fast (DRX) and slow (SRX) phases. The relative amplitude of the slow phase corresponds to the fraction of myosin heads in the SRX state.[20]

-

This biophysical technique allows for the direct measurement of the mechanical and kinetic properties of a single myosin molecule interacting with an actin filament.[21][22]

-

Principle: An optical (laser) trap is used to hold microscopic beads with high precision. In the "three-bead assay," an actin filament is suspended between two trapped beads, creating a "dumbbell." This dumbbell is then brought into contact with a third bead, sparsely coated with myosin molecules, which is fixed to a surface. The displacement of the beads, detected by a quadrant photodiode, reveals the force and duration of single actin-myosin binding events.[21][23][24]

-

Protocol Outline:

-

Flow Cell Preparation: A flow cell is assembled, and pedestal beads (e.g., 1 µm silica beads) are sparsely coated with myosin molecules and adhered to the coverslip surface.[23]

-

Actin Dumbbell Assembly: Biotinylated actin filaments are attached to streptavidin-coated polystyrene beads. Two of these beads are captured in separate laser traps to suspend a single actin filament between them.[25]

-

Interaction and Measurement: The actin dumbbell is lowered onto a myosin-coated pedestal bead. When a single myosin head binds to the actin filament, it produces a displacement that is measured by the laser trap system.[22][23]

-

Data Analysis: The records of displacement versus time are analyzed to determine key kinetic parameters, such as the duration of the binding event (attachment lifetime) and the force-dependent kinetics of the powerstroke.[21] The effect of modulators like Mavacamten can be quantified by observing changes in these parameters.

-

Therapeutic Implications and Conclusion

The ability of Mavacamten to specifically target the underlying hypercontractility in HCM by stabilizing the SRX represents a significant advancement in cardiovascular medicine.[1] Clinical trials have demonstrated that Mavacamten improves symptoms, exercise capacity, and reduces left ventricular outflow tract obstruction in patients with obstructive HCM.

This technical guide has detailed the central role of the super-relaxed state in cardiac muscle function and the mechanism by which this compound, Mavacamten, exerts its therapeutic effect. By stabilizing the SRX, Mavacamten effectively reduces the number of active myosin motors, thereby normalizing cardiac contractility and improving energy efficiency. The provided quantitative data and experimental protocols offer a foundation for further research and development in the field of myosin modulation for the treatment of heart disease.

References

- 1. Mavacamten Cardiac Myosin Inhibitor: Clinical Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biochemically defined super relaxed state of myosin—A paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A Super-relaxed Myosin State to Offset Hypertrophic Cardiomyopathy - BioCAT [bio.aps.anl.gov]

- 6. What is the mechanism of Mavacamten? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. pnas.org [pnas.org]

- 12. Myosin in autoinhibited off state(s), stabilized by mavacamten, can be recruited in response to inotropic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Myosin in autoinhibited off state(s), stabilized by mavacamten, can be recruited via inotropic effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of mavacamten on Ca2+ sensitivity of contraction as sarcomere length varied in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assaying the myosin super-relaxed state across muscle types, cells and proteins for understanding muscle biology and use in drug discovery | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. The role of super-relaxed myosin in skeletal and cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. SLOW MYOSIN ATP TURNOVER IN THE SUPER-RELAXED STATE IN TARANTULA MUSCLE - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. umass.edu [umass.edu]

- 22. Laser Trap Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]

- 23. Measuring the Kinetic and Mechanical Properties of Non-Processive Myosins using Optical Tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Optical Traps to Study Properties of Molecular Motors - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Regulation of Myosin by Small-Molecule Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin, the molecular motor responsible for muscle contraction and other motile processes, is a prime target for therapeutic intervention in a range of diseases, including heart failure and hypertrophic cardiomyopathy. The allosteric regulation of myosin by small-molecule modulators offers a promising avenue for the development of novel therapeutics. This technical guide provides an in-depth overview of the core principles of allosteric myosin modulation, focusing on the mechanisms of action of both activators and inhibitors. We present quantitative data on the effects of these modulators, detailed protocols for key experimental assays, and visualizations of the underlying molecular pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Myosin and the Mechanochemical Cycle

Myosin is a superfamily of ATP-dependent motor proteins that play a crucial role in muscle contraction and a variety of other eukaryotic motile processes.[1] The function of myosin is intrinsically linked to its mechanochemical cycle, a series of conformational changes driven by ATP binding, hydrolysis, and the release of hydrolysis products (ADP and inorganic phosphate, Pi). This cycle underlies the interaction of myosin with actin filaments to generate force and movement.[2][3]

The key steps of the cardiac myosin mechanochemical cycle are as follows:

-

ATP Binding and Actin Detachment: ATP binding to the myosin head weakens its affinity for actin, causing it to detach.[2]

-

Recovery Stroke: The myosin head hydrolyzes ATP to ADP and Pi, which remain bound to the active site. This hydrolysis event "cocks" the myosin head into a high-energy, pre-power stroke conformation.[2][3]

-

Actin Rebinding: The myosin-ADP-Pi complex rebinds to actin, initially in a weak-binding state.

-

Power Stroke and Phosphate Release: The release of Pi triggers the "power stroke," a conformational change in the myosin head that pulls the actin filament, generating force. This transition leads to a strong-binding state.[2]

-

ADP Release: ADP is subsequently released, leaving the myosin head tightly bound to actin in a rigor state. The cycle then repeats with the binding of a new ATP molecule.

Allosteric modulators of myosin exert their effects by binding to sites on the myosin motor domain distinct from the ATP and actin binding sites.[4][5] This binding event induces conformational changes that alter the kinetics of key steps in the mechanochemical cycle, thereby either enhancing or inhibiting myosin's motor function.[5]

Mechanisms of Allosteric Myosin Regulation

Small-molecule myosin modulators can be broadly categorized as either activators or inhibitors, each with distinct mechanisms of action.

Myosin Activators: The Case of Omecamtiv Mecarbil

Omecamtiv Mecarbil is a cardiac myosin activator that has been investigated for the treatment of systolic heart failure.[6][7][8][9] It enhances cardiac contractility by increasing the number of myosin heads engaged with actin during systole.[9][10]

-

Binding Site and Allosteric Effect: Omecamtiv Mecarbil binds to an allosteric pocket in the myosin motor domain, near the converter domain and the lever arm.[6][11] This binding stabilizes the pre-power stroke state of myosin.[6][11]

-

Mechanism of Action: By stabilizing the pre-power stroke conformation, Omecamtiv Mecarbil accelerates the rate of phosphate release, which is a rate-limiting step in the cardiac myosin cycle.[3] This leads to a faster transition from the weak-binding to the strong-binding, force-producing state.[12] The overall effect is an increase in the duty ratio, the fraction of the ATPase cycle time that myosin is strongly bound to actin, resulting in increased force production without significantly altering the rate of the power stroke itself.[9][12]

Myosin Inhibitors: The Case of Mavacamten

Mavacamten is a first-in-class cardiac myosin inhibitor approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM).[2][13] It reduces the hypercontractility that is a hallmark of this disease.[2][14]

-

Binding Site and Allosteric Effect: Mavacamten binds to an allosteric site on the β-cardiac myosin heavy chain.[4] Interestingly, structural studies have revealed that Mavacamten and Omecamtiv Mecarbil bind to the same pocket on the myosin motor domain, despite their opposing effects.[4][15] The different chemical structures of the molecules lead to distinct allosteric consequences.[4]

-

Mechanism of Action: Mavacamten stabilizes an auto-inhibited, "super-relaxed" state (SRX) of myosin.[16][17] In this state, the myosin heads are folded back against the thick filament backbone and are unavailable to interact with actin.[16] By increasing the population of myosin heads in the SRX state, Mavacamten reduces the number of available heads for actin binding and cross-bridge cycling.[2][13][14] This leads to a decrease in the overall rate of ATP hydrolysis and a reduction in the force of contraction.[1] Mavacamten also slows the rate of phosphate release for the myosin heads that are not in the SRX state.[15]

Quantitative Data on Myosin Modulation

The effects of allosteric modulators on myosin function can be quantified through various biochemical and biophysical assays. The following tables summarize key quantitative data for Omecamtiv Mecarbil and Mavacamten.

| Parameter | Omecamtiv Mecarbil | Reference |

| Binding Affinity (Kd) | 1.6 ± 0.3 µM to cardiac myosin S1 | [18] |

| Effect on ATPase Activity | Increases actin-activated ATPase activity | [15] |

| Effect on Phosphate Release | Accelerates the rate of phosphate release | [3][15] |

| Effect on Duty Ratio | Increases | [12][19] |

| Effect on Ca2+ Sensitivity | Increases | [19] |

| Parameter | Mavacamten | Reference |

| EC50 for ATPase Inhibition | 0.23 ± 0.02 µM for two-headed myosin (HMM) | [1] |

| Effect on ATPase Activity | Decreases kcat from 2.02 ± 0.12 s-1 to 0.48 ± 0.04 s-1 (HMM) | [1] |

| Effect on Km for Actin | Shifts Km from 17.6 ± 2.8 µM to 35.3 ± 6.3 µM (HMM) | [1] |

| Effect on Phosphate Release | Slows the rate of phosphate release | [15] |

| Effect on Myosin State | Stabilizes the super-relaxed state (SRX) | [16][17] |

Experimental Protocols

A variety of in vitro assays are employed to characterize the effects of small-molecule modulators on myosin function.

Actin-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, providing a measure of the overall efficiency of the mechanochemical cycle.

Principle: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be done using a colorimetric method, such as the malachite green assay, or a fluorescence-based assay.

Protocol:

-

Protein Preparation: Purify myosin (or its subfragments like S1 or HMM) and actin.

-

Reaction Mixture: Prepare a reaction buffer containing KCl, MgCl2, Tris-HCl (pH 7.5), and DTT.[20]

-

Assay Initiation: Add varying concentrations of actin to a solution of myosin in the reaction buffer. Initiate the reaction by adding a known concentration of ATP.[20]

-

Time Points: At specific time intervals, stop the reaction by adding a quenching solution (e.g., acid).

-

Phosphate Detection: Add a colorimetric reagent (e.g., malachite green) and measure the absorbance at a specific wavelength (e.g., 660 nm) to determine the concentration of released Pi.

-

Data Analysis: Plot the concentration of Pi released over time to determine the initial rate of ATP hydrolysis. Plot these rates against the actin concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

In Vitro Motility Assay

This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors immobilized on a surface. It provides a measure of the speed and processivity of the motor.

Principle: Myosin molecules are adhered to a glass coverslip. Fluorescently labeled actin filaments are then introduced in the presence of ATP, and their movement is observed and recorded using fluorescence microscopy.

Protocol:

-

Flow Cell Preparation: Construct a flow cell using a microscope slide and a coverslip.

-

Myosin Immobilization: Introduce a solution of myosin into the flow cell and allow it to adsorb to the surface.

-

Blocking: Wash the flow cell with a blocking solution (e.g., bovine serum albumin) to prevent non-specific binding of actin.

-

Actin Introduction: Introduce a solution of fluorescently labeled actin filaments into the flow cell.

-

Initiation of Motility: Perfuse the flow cell with a motility buffer containing ATP to initiate actin filament movement.

-

Data Acquisition: Record the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera.

-

Data Analysis: Use tracking software to measure the velocity of individual actin filaments.

Stopped-Flow Kinetics

This technique allows for the measurement of rapid, pre-steady-state kinetics of the myosin ATPase cycle, such as nucleotide binding and release rates.